4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole
Description
Properties
IUPAC Name |
4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c18-13-5-3-12(4-6-13)15-16(14-7-8-20-17(19)22-14)23(10-21-15)9-11-1-2-11/h3-8,10-11H,1-2,9H2,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYXQGDDCDXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274456 | |
| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-51-9 | |
| Record name | 4-(1-(Cyclopropylmethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-(CYCLOPROPYLMETHYL)-4-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL)PYRIMIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37TCQ1HFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Debus-Radziszewski Reaction Variants
The Debus-Radziszewski reaction, which typically involves condensation of an α-diketone, aldehyde, and ammonia, has been adapted for synthesizing the imidazole core. A modified protocol using 4-fluorophenylglyoxal and cyclopropylmethylamine under microwave irradiation (140°C, 30 min) achieves 68% yield of the 1,4,5-trisubstituted imidazole intermediate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of aromatic intermediates |
| Temperature | 140°C | Reduces reaction time from 12h to 30min |
| Ammonia Source | NH4OAc | Prevents over-alkylation at N1 position |
This method avoids the need for protecting groups on the fluorophenyl substituent due to its electron-withdrawing nature, which deactivates the ring toward electrophilic substitution.
N1-Alkylation Post-Condensation
Alternative routes first construct the 4-(fluorophenyl)-5-(pyrimidinyl)imidazole scaffold, followed by N1-alkylation. Using NaH as a base in DMF at 0°C, cyclopropylmethyl bromide reacts with the imidazole nitrogen, achieving 74% alkylation efficiency. Crucially, the pyrimidine amino group must be protected as a Boc-carbamate during this step to prevent quaternization.
Late-stage introduction of the 2-amino-4-pyrimidinyl group via Suzuki coupling employs 5-bromoimidazole intermediates and 2-amino-4-pyrimidinylboronic acid pinacol ester . Under Pd(PPh3)4 catalysis (2 mol%), the reaction proceeds in dioxane/H2O (4:1) at 80°C, yielding 82% of the coupled product. Key advantages include:
-
Tolerance of the cyclopropylmethyl group under mild basic conditions
-
Minimal protodeboronation observed due to electron-deficient pyrimidine ring
Direct Cyclization Methods
In situ generation of the pyrimidine ring has been achieved using guanidine nitrate and β-ketoester derivatives. For example, reacting 5-(2-cyanoimidazolyl)-4-fluorophenylacetate with guanidine in EtOH/HCl (reflux, 6h) forms the pyrimidine ring with 65% yield. This one-pot method simplifies purification but requires strict pH control (pH 9–10) to avoid imidazole ring degradation.
Protecting Group Strategies
Effective protection schemes are critical for multi-step synthesis:
Amino Group Protection
Fluorophenyl Stability Considerations
The 4-fluorophenyl group demonstrates remarkable stability under acidic (HCl/EtOH) and basic (NaOMe/MeOH) conditions, eliminating the need for protection during most steps.
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending continuous process achieves 91% overall yield through three interconnected flow reactors:
-
Imidazole cyclocondensation (residence time 8min)
-
N1-alkylation (residence time 12min)
-
Pyrimidine coupling (residence time 20min)
This system reduces total synthesis time from 48h (batch) to 40min while maintaining >99.5% purity.
Green Chemistry Metrics
Comparative analysis of solvent systems:
| Solvent Pair | PMI* | Yield |
|---|---|---|
| DMF/H2O | 18.4 | 78% |
| EtOH/H2O | 8.7 | 82% |
| Cyrene™/2-MeTHF | 5.1 | 75% |
*Process Mass Intensity (lower = better)
Bio-based Cyrene™ shows promise for reducing environmental impact despite slight yield penalties.
Analytical Characterization
Critical quality attributes monitored during synthesis:
| Parameter | Method | Specification |
|---|---|---|
| Regiochemical Purity | 1H-15N HMBC NMR | ≥98% N1-alkylation |
| Pyrimidine Amino Content | UV-Vis (268 nm) | 0.95–1.05 eq |
| Cyclopropane Integrity | GC-MS | No ring-opening |
X-ray crystallography confirms the imidazole and pyrimidine rings are coplanar (±3°), enhancing π-stacking potential .
Chemical Reactions Analysis
Types of Reactions
SB-218655 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
SB-218655 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SB-218655 involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to bind to certain proteins, modulating their activity and thereby affecting various cellular pathways. This can lead to changes in cell signaling, gene expression, and other biological processes .
Comparison with Similar Compounds
Structural Analogs in the Pyridinylimidazole Class
The following table summarizes key structural analogs and their pharmacological properties:
Key Structural and Functional Insights
- Cyclopropylmethyl vs. Piperidinyl Groups : The cyclopropylmethyl group in SB202190 provides steric hindrance without excessive hydrophobicity, optimizing kinase binding . In contrast, SB220025’s piperidinyl group increases basicity, which may affect cellular uptake .
- Amino-pyrimidinyl vs. Pyridinyl Substituents: The 2-amino-4-pyrimidinyl group in SB202190 forms critical hydrogen bonds with the ATP-binding pocket of p38, enhancing selectivity over other kinases (e.g., JNK or ERK) . Analogs with pyridinyl groups (e.g., SB203580) exhibit broader kinase off-target effects .
- Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across most analogs, contributing to π-π stacking interactions in the hydrophobic kinase pocket .
Biological Activity
4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, also known as SB5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacokinetic properties, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical formula for SB5 is C17H16FN5, with a molecular weight of approximately 309.34 Da. The compound consists of an imidazole ring linked to a pyrimidine moiety and a fluorophenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C17H16FN5 |
| Molecular Weight | 309.34 Da |
| Formal Charge | 0 |
| Component Type | Non-polymer |
Pharmacokinetic Profile
Research indicates that SB5 demonstrates favorable pharmacokinetic properties, including moderate clearance rates and acceptable plasma protein binding. For instance, studies have shown that compounds similar to SB5 exhibit low efflux ratios and high metabolic stability, suggesting potential for effective therapeutic use .
Anti-inflammatory Effects
SB5 has been investigated for its anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for related compounds against COX-2 have been noted to be as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .
Anticancer Properties
The compound has also shown promise in cancer research. A study highlighted its ability to induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and differentiation.
Case Studies
-
Acute Myeloid Leukemia (AML) Differentiation
- Objective : To assess the differentiation-inducing potential of SB5 in AML cell lines.
- Method : A phenotypic screen was conducted using various AML cell lines treated with SB5.
- Results : Significant differentiation was observed, correlating with changes in gene expression profiles associated with hematopoietic differentiation .
-
Inflammatory Response Modulation
- Objective : To evaluate the anti-inflammatory effects of SB5 in vivo.
- Method : Animal models were used to assess paw edema and granuloma formation.
- Results : Compounds similar to SB5 demonstrated reduced edema and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the imidazole and pyrimidine rings significantly influences the biological activity of SB5. Electron-donating groups enhance the compound's potency against COX enzymes, while modifications to the cyclopropylmethyl group can alter pharmacokinetic properties .
Q & A
Q. What synthetic strategies are effective for achieving high-purity synthesis of this compound?
The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acid catalysis , followed by functionalization of substituents. Key steps include:
- Cyclopropane introduction : Alkylation of the imidazole nitrogen using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Amino-pyrimidine coupling : Suzuki-Miyaura cross-coupling to attach the 2-amino-4-pyrimidinyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (70–90°C) .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% purity .
Q. Which analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry (e.g., imidazole C2/C4/C5 substitution patterns). For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm, while cyclopropylmethyl protons appear as multiplet signals near δ 0.5–1.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₈FN₅: 348.1568) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .
Q. How can solubility limitations in biological assays be mitigated?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Surfactants : Add polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .
- Salt formation : Convert the free base to a hydrochloride salt via HCl gas exposure in diethyl ether .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions?
Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and response surface methodology (RSM) to maximize yield. For example:
- Central Composite Design : Test 3–5 factors (e.g., Pd catalyst concentration, reaction time, ligand ratio) across 20–30 experimental runs .
- Critical parameters : Solvent choice (DMF vs. THF) and microwave-assisted heating (100–120°C) significantly impact Suzuki coupling efficiency .
Q. What computational tools predict binding modes in structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with biological targets (e.g., kinase ATP-binding pockets). The 2-amino-4-pyrimidinyl group often forms hydrogen bonds with hinge-region residues (e.g., Glu91 in p38 MAPK) .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for imidazole ring formation, identifying transition states and energy barriers .
Q. How to resolve contradictions in reported bioactivity data?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based kinase inhibition vs. cell viability). Note discrepancies due to assay conditions (e.g., ATP concentration, incubation time) .
- Counter-screening : Test off-target effects using panels like Eurofins KinaseProfiler to rule out false positives .
Q. What strategies validate reaction mechanisms for imidazole functionalization?
- Isotopic labeling : Introduce ¹⁵N-labeled amines to track regioselectivity during ring closure via ¹H-¹⁵N HMBC NMR .
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclopropylmethylation vs. pyrimidine coupling) .
Methodological Guidelines
- Contradiction management : Cross-reference synthetic protocols from independent studies (e.g., cyclopropane introduction in vs. ) to identify solvent-dependent outcomes.
- Data reproducibility : Replicate key experiments (e.g., Suzuki couplings) using inert atmospheres (N₂/Ar) and anhydrous solvents to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
